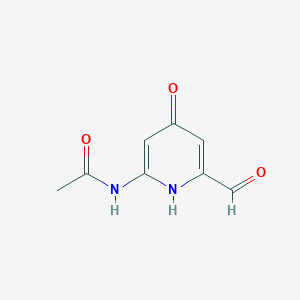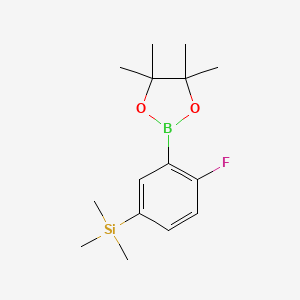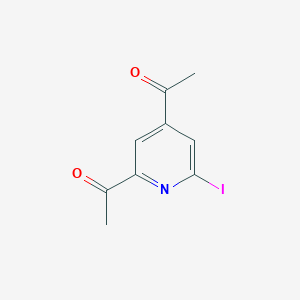
2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(difluoromethoxy)phenylacetic acid is an organic compound characterized by the presence of a chloro group, a difluoromethoxy group, and a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethoxy)phenylacetic acid typically involves the introduction of the chloro and difluoromethoxy groups onto a phenylacetic acid backbone. One common method involves the use of halogenation reactions to introduce the chloro group, followed by the introduction of the difluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3-(difluoromethoxy)phenylacetic acid may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also include purification steps such as crystallization or distillation to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-Chloro-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acid derivatives.
科学研究应用
4-Chloro-3-(difluoromethoxy)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-3-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
4-Chlorophenylacetic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Difluoromethoxy)phenylacetic acid:
Uniqueness
4-Chloro-3-(difluoromethoxy)phenylacetic acid is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H7ClF2O3 |
|---|---|
分子量 |
236.60 g/mol |
IUPAC 名称 |
2-[4-chloro-3-(difluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-2-1-5(4-8(13)14)3-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) |
InChI 键 |
UVHFRJPDJVRABV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)O)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


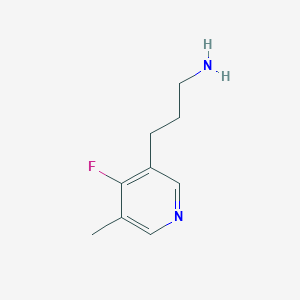
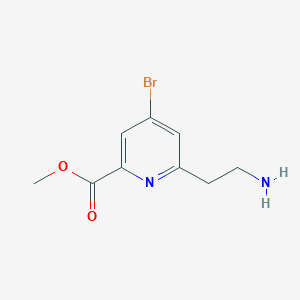
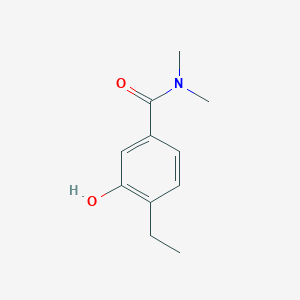
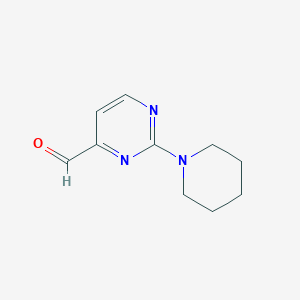

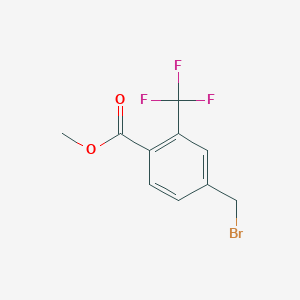
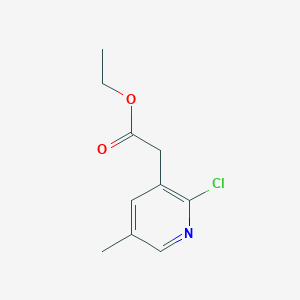


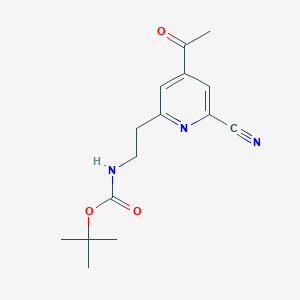
![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)
